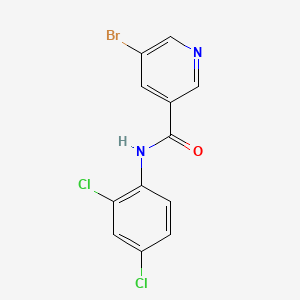
5-bromo-N-(2,4-dichlorophenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2,4-dichlorophenyl)nicotinamide is a chemical compound that belongs to the class of halogenated nicotinamides It is characterized by the presence of bromine, chlorine, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,4-dichlorophenyl)nicotinamide typically involves the reaction of 5-bromonicotinic acid with 2,4-dichloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2,4-dichlorophenyl)nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The nicotinamide moiety can undergo redox reactions, which may alter the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: The major products are derivatives of this compound with different substituents replacing the halogen atoms.
Oxidation and Reduction Reactions: The products include oxidized or reduced forms of the nicotinamide moiety, which may have different chemical and physical properties.
Scientific Research Applications
5-bromo-N-(2,4-dichlorophenyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors and other advanced materials.
Biological Research: It is used as a tool compound to study the effects of halogenated nicotinamides on biological systems, including their interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,4-dichlorophenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance the binding affinity and specificity of the compound for its targets. The nicotinamide moiety can participate in redox reactions, which may modulate the activity of the target proteins and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2,4-dichloropyrimidine
- 5-bromo-2,4-dichlorophenylurea
- 5-bromo-2,4-dichlorophenylthiourea
Uniqueness
5-bromo-N-(2,4-dichlorophenyl)nicotinamide is unique due to the combination of its halogenated phenyl group and nicotinamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of both bromine and chlorine atoms can enhance its reactivity and binding affinity compared to similar compounds.
Properties
IUPAC Name |
5-bromo-N-(2,4-dichlorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrCl2N2O/c13-8-3-7(5-16-6-8)12(18)17-11-2-1-9(14)4-10(11)15/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSTXILHQXGMSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
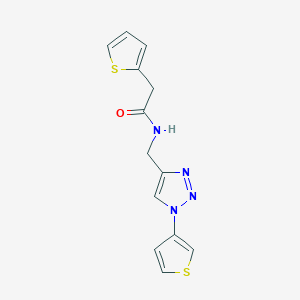
![N-[(3-chlorophenyl)methyl]-4-(2-{[(2,4-dimethylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide](/img/structure/B2931073.png)
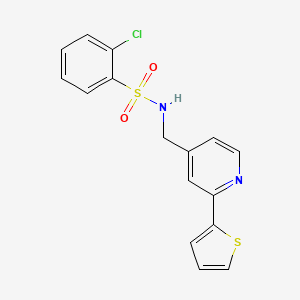
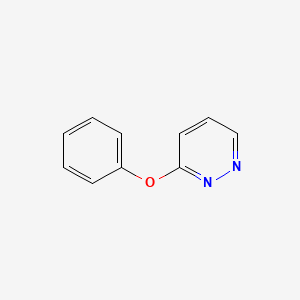
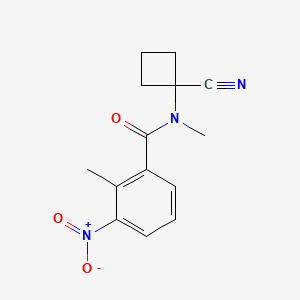
![2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2931078.png)
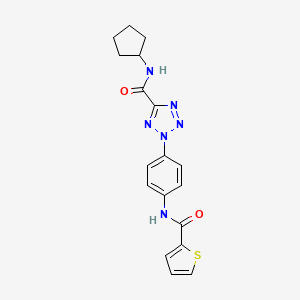
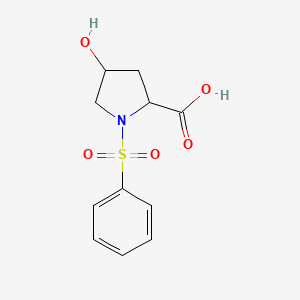
![3-methyl-N'-[1-methyl-2,2-dioxo-2,3-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazin-4(1H)-yliden]benzenecarbohydrazide](/img/structure/B2931082.png)
![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2931083.png)
![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2931085.png)
![3,5-dimethoxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide](/img/structure/B2931087.png)
![N-(2-Methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2931088.png)
![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B2931091.png)
